molecular formula C20H24N2O2S B5035137 4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide

4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B5035137
M. Wt: 356.5 g/mol
InChI Key: ZTHZETPDNUCCJO-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the morpholine derivative: This involves the reaction of morpholine with a suitable alkylating agent to introduce the morpholin-4-ylmethyl group.

    Introduction of the phenylsulfanyl group: This step involves the reaction of a phenylsulfanyl compound with an appropriate electrophile to form the desired intermediate.

    Coupling with benzamide: The final step involves the coupling of the intermediate compounds with benzamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-ylmethyl)phenol
  • 2-(2-morpholin-4-ylmethyl-phenylsulfanyl)-benzylamine

Uniqueness

4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-20(21-10-15-25-19-4-2-1-3-5-19)18-8-6-17(7-9-18)16-22-11-13-24-14-12-22/h1-9H,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHZETPDNUCCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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